Product packaging for 3-amino-1-(4-sulfamoylphenyl)urea(Cat. No.:CAS No. 87013-80-7)

3-amino-1-(4-sulfamoylphenyl)urea

Número de catálogo: B1281777
Número CAS: 87013-80-7
Peso molecular: 230.25 g/mol
Clave InChI: JHQDDJQZIDKYLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-Amino-1-(4-sulfamoylphenyl)urea is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and enzyme inhibition studies. It features a hybrid structure combining a urea pharmacophore with a sulfonamide group, a motif present in several biologically active molecules. The sulfonamide moiety is known to act as a zinc-binding group (ZBG), enabling potent inhibition of metalloenzymes such as carbonic anhydrases . Compounds with this scaffold have demonstrated research potential as inhibitors of other enzymes, including 15-lipoxygenase (15-LOX), which is implicated in inflammatory processes . The presence of the aromatic amine group offers a handle for further chemical derivatization, making this compound a versatile building block for developing targeted inhibitors or probes. Researchers can utilize this compound to explore multi-target inhibition strategies, particularly within the arachidonic acid cascade, where simultaneous modulation of pathways like COX-2 and soluble epoxide hydrolase (sEH) is of significant interest . Its structural features also make it a candidate for creating fluorescent probes for imaging studies or for developing novel therapeutic agents for conditions such as glaucoma, cancer, and inflammatory diseases . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4O3S B1281777 3-amino-1-(4-sulfamoylphenyl)urea CAS No. 87013-80-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-amino-3-(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDDJQZIDKYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529825
Record name N-(4-Sulfamoylphenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87013-80-7
Record name N-(4-Sulfamoylphenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of 3 Amino 1 4 Sulfamoylphenyl Urea and Its Analogues

Impact of Substituent Modifications on Molecular Functionality

The molecular architecture of 3-amino-1-(4-sulfamoylphenyl)urea offers several sites for modification, each with the potential to significantly alter the compound's interaction with its biological target. These key regions include the amino moiety of the urea (B33335) linkage, the 4-sulfamoylphenyl group, and the bridging urea scaffold itself.

The amino group of the urea linkage in this compound is a critical determinant of its inhibitory activity. Derivatization of this amino moiety can lead to substantial changes in binding affinity and selectivity. For instance, N-methylation of a parent phosphinate inhibitor, a structural analog, resulted in a 20-fold increase in inhibitory potency. nih.gov This suggests that even small alkyl substitutions can favorably influence the interaction with the target enzyme.

Table 1: Impact of Amino Moiety Modification on Inhibitory Activity

Parent Compound Modification Resulting Change in Activity Reference
Phosphinate Analog N-methylation 20-fold increase in inhibition nih.gov

This table is generated based on findings from analogous compound classes to illustrate the principle of amino moiety modification.

The 4-sulfamoylphenyl group is a cornerstone of many carbonic anhydrase inhibitors, as the sulfonamide (-SO₂NH₂) moiety is a primary zinc-binding group (ZBG) within the enzyme's active site. tandfonline.com Modifications to the phenyl ring can have a profound impact on the inhibitor's potency and isoform selectivity.

For example, the introduction of substituents on the benzene (B151609) ring can influence the electronic properties of the sulfonamide group, thereby affecting its coordination with the zinc ion. Furthermore, these substituents can interact with amino acid residues lining the active site cavity, leading to enhanced binding or improved selectivity for specific CA isoforms. nih.gov Studies on related sulfonamides have shown that hydrophobic substituents on the benzene ring can be crucial for activity, while hydrogen bond-forming groups may lead to a decrease in potency. nih.gov

Table 2: Effect of Phenyl Ring Substitutions on CA Inhibition

Parent Sulfonamide Substitution Observed Effect Reference
Benzamidothiazole 3-chloro, 3-bromo Retained NF-κB activity nih.gov

This table provides examples from a related class of substituted sulfamoyl benzamidothiazoles to demonstrate the impact of phenyl ring alterations.

The replacement of the urea moiety with other linkers, such as thiourea, has been investigated. For example, the reaction of 4-isothiocyanatomethyl-benzenesulfonamide with various amines and amino acids has yielded a series of potent CA inhibitors incorporating a 4-sulfamoylphenyl-methylthiourea scaffold. rug.nl These studies highlight the importance of the linker in achieving optimal positioning of the interacting fragments within the enzyme's active site. The use of rigid linkers can reduce the entropic cost of binding, while flexible linkers may allow for better adaptation to the target's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org QSAR studies on urea derivatives and other sulfonamides have been instrumental in understanding the key molecular descriptors that govern their inhibitory potency against carbonic anhydrases. ijcce.ac.irnih.gov

These studies typically involve generating a set of molecular descriptors that quantify various physicochemical properties of the compounds, such as steric, electronic, and hydrophobic characteristics. Statistical methods, like multiple linear regression and partial least squares, are then employed to develop predictive models. nih.gov For instance, QSAR studies on benzenesulfonamide (B165840) derivatives have identified that factors like size, degree of branching, aromaticity, and polarizability significantly affect their inhibitory activity. nih.gov These models not only help in predicting the activity of new, unsynthesized compounds but also provide insights into the mechanism of action at a molecular level.

Application of "Tail" and "Dual-Tail" Approaches in Inhibitor Design

The "tail" and "dual-tail" approaches are rational drug design strategies that have been successfully applied to the development of potent and isoform-selective carbonic anhydrase inhibitors. nih.govnih.govnih.gov These approaches involve appending one or two "tail" moieties to the primary inhibitor scaffold, which typically contains a zinc-binding group like the sulfonamide in this compound. tandfonline.com

The "tail" is designed to interact with amino acid residues in the middle and outer rims of the CA active site cavity, a region that exhibits significant variability among different isoforms. tandfonline.com This allows for the development of inhibitors that can selectively target a specific CA isoform, which is particularly important for tumor-associated CAs like CA IX and CA XII. nih.govtandfonline.com

The "dual-tail" approach takes this concept a step further by attaching two tails to the scaffold, often designed to interact with both the hydrophobic and hydrophilic halves of the active site simultaneously. nih.govnih.govresearchgate.net This can lead to a more comprehensive interaction with the enzyme and, consequently, higher affinity and selectivity. nih.gov For example, a dual-tail inhibitor might incorporate a hydrophobic fragment, like a cinnamamide, and a hydrophilic fragment, such as an amino glucosamine (B1671600), to achieve this complementary binding. nih.gov More recent advancements have even explored a "three-tails approach" to further enhance selectivity. nih.govnih.gov

Table 3: Examples of Tail Approaches in CA Inhibitor Design

Approach Concept Example Moieties Reference
Single-Tail A single appended group interacts with the outer active site. Phenyl, glycosidic groups tandfonline.comresearchgate.net
Dual-Tail Two appended groups interact with hydrophobic and hydrophilic regions. Cinnamamide (hydrophobic), Amino glucosamine (hydrophilic) nih.govnih.gov

Molecular Interactions and Biological Target Engagement of 3 Amino 1 4 Sulfamoylphenyl Urea

Elucidation of Molecular Binding Mechanisms

The binding of 3-amino-1-(4-sulfamoylphenyl)urea to a protein's active site is a multifaceted process governed by a combination of noncovalent interactions. The unique arrangement of its functional groups—a hydrogen-bond-donating-and-accepting urea (B33335) moiety, a sulfonamide group known for its coordinating properties, and a phenyl ring capable of various π-system interactions—allows for a complex and potent binding profile.

Hydrogen bonds are critical to the specificity and stability of ligand-protein complexes. The urea component of the molecule is an excellent hydrogen bond donor and acceptor. nih.gov This dual capacity allows it to form a network of hydrogen bonds with amino acid residues in a protein's binding pocket, such as with the peptide backbone. nih.gov Studies on urea-based inhibitors have shown that the urea function can establish crucial hydrogen bonds with residues in an enzyme's active site. nih.gov

The central phenyl ring of this compound is the primary contributor to hydrophobic and π-stacking interactions. The hydrophobic effect, a major driving force in protein folding and ligand binding, would favor the sequestration of this nonpolar aromatic ring within a hydrophobic pocket of a target protein, away from the aqueous environment. nih.gov

A notable noncovalent force that the phenyl group can participate in is the cation-π interaction. nih.gov This involves an electrostatic interaction between the electron-rich π-cloud of the aromatic ring and a positively charged cationic species. mdpi.com Within a biological context, the cationic side chains of amino acids, particularly arginine and lysine (B10760008), are common partners in these interactions. nih.govmdpi.com The geometry of binding is often biased to favor this interaction, with the cationic group positioned over the centroid of the aromatic ring. nih.govmdpi.com Studies have shown that over a quarter of all tryptophan residues in known protein structures participate in a cation-π interaction, highlighting the significance of this force in protein stability and recognition. nih.gov Therefore, this compound could anchor itself within a binding site by engaging its phenyl ring with a nearby arginine or lysine residue.

Identification of Potential Biological Targets within Related Chemical Classes

The structural motifs present in this compound—namely the arylsulfonamide and urea functionalities—are found in various classes of bioactive molecules. By examining the established targets of these related compounds, potential biological targets for this compound can be identified.

The primary sulfonamide group is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs). mdpi.com Sulfonamides have been extensively studied as inhibitors of various human CA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govresearchgate.net The inhibitory mechanism relies on the binding of the sulfonamide group to the Zn(II) ion in the enzyme's active site. nih.gov

Urea-based compounds have emerged as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH by urea derivatives has been shown to be a promising strategy for ameliorating inflammation and pain. nih.gov

Furthermore, compounds with structural similarities have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins (B1171923) and are the targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The development of selective COX-2 inhibitors is a major area of research, and diarylheterocyclic compounds, which share aromatic features, are a unique class of such inhibitors. nih.gov

Enzyme TargetRelated Inhibitor ClassObserved EffectReference
Carbonic Anhydrases (CAs)BenzenesulfonamidesInhibition of hCA I, II, IX, XII nih.govresearchgate.net
Soluble Epoxide Hydrolase (sEH)Sulfonyl urea / Peptidyl-urea derivativesPotent inhibition of human and mouse sEH nih.govnih.gov
Cyclooxygenase-2 (COX-2)Diarylheterocyclic inhibitorsSelective inhibition nih.gov

Urea-containing compounds have been identified as potent and selective antagonists of the human P2Y1 receptor. nih.govgoogle.com The P2Y1 receptor is an important purinergic receptor that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in initiating platelet aggregation. nih.gov Antagonism of this receptor is therefore a key therapeutic strategy for treating or preventing thrombotic conditions. Structure-activity relationship (SAR) optimization of urea-based antagonists has led to the identification of compounds with good inhibitory activity in platelet aggregation assays. nih.gov This suggests that this compound could potentially act as a P2Y1 receptor antagonist.

Receptor TargetRelated Antagonist ClassObserved EffectReference
P2Y1 ReceptorUrea derivativesPotent antagonism, inhibition of platelet aggregation nih.gov

Interactions with Other Protein Families

While the 4-sulfamoylphenyl moiety strongly suggests an interaction with the carbonic anhydrase family of enzymes, the broader class of urea derivatives has been extensively studied and shown to interact with a diverse range of other protein families. These interactions are often central to their therapeutic effects, particularly in the realm of oncology.

Urea derivatives are recognized for their ability to act as inhibitors of several key protein families involved in cell signaling and proliferation. nih.govresearchgate.net The urea functional group is adept at forming stable hydrogen bonds with protein targets, which is a critical factor in their biological activity. nih.gov

Kinases: A prominent family of proteins targeted by urea-containing compounds is the kinase family. Many heterocyclic urea derivatives have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs). nih.govresearchgate.net These kinases play crucial roles in various aspects of tumor development. For instance, some N-aryl-N'-benzylurea derivatives have been designed based on the structure of multi-target kinase inhibitors like sorafenib (B1663141) to block intracellular signal transduction. mdpi.com Furthermore, novel urea-based inhibitors have been developed with high potency and selectivity for ATM kinase, a key regulator of the DNA damage response. nih.gov Urea derivatives have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. nih.gov

Other Protein Targets: Beyond kinases, phenyl-urea derivatives have been found to target other proteins such as penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, highlighting their potential as anti-bacterial agents. nih.gov The table below summarizes the protein families known to be targeted by the broader class of urea derivatives.

Protein FamilySpecific Examples of TargetsImplication of Interaction
KinasesReceptor Tyrosine Kinases (RTKs), Raf Kinases, Protein Tyrosine Kinases (PTKs), ATM Kinase, Cyclin-Dependent Kinases (CDKs)Anticancer activity through inhibition of cell signaling and proliferation pathways.
Penicillin-Binding ProteinsPenicillin-Binding Protein 4 (PBP4)Potential as antibacterial agents.

It is important to note that while the general class of urea derivatives exhibits these interactions, specific studies on this compound's engagement with these protein families are not widely available in the current literature.

Mechanisms of Action at the Molecular Level (In Vitro Investigations)

The molecular mechanisms of how this compound may function at a cellular level can be inferred from studies on urea and its derivatives. These investigations point towards effects on cell cycle progression and the generation of intracellular reactive oxygen species.

Research on the effects of urea on cellular proliferation has demonstrated a potential for cell cycle modulation. In studies involving renal medullary cells, high concentrations of urea were found to induce a delay in the cell cycle. This delay was characterized by a slowing of the transit through the S phase and a significant increase in the duration of the G2/M phase. At certain concentrations, this was followed by an accumulation of cells in the G1 phase. This suggests that urea can impact the checkpoints and progression of the cell cycle, ultimately affecting cell proliferation.

There is evidence to suggest that urea can influence the production of reactive oxygen species (ROS) within cells. Studies on endothelial cells have shown that urea can induce the production of mitochondrial ROS. nih.gov This increase in ROS can have several downstream consequences, including the inhibition of enzymes like GAPDH and the activation of pro-atherosclerotic pathways. nih.gov The induction of ROS by urea appears to be a significant factor in the cellular stress response.

The table below outlines the observed in vitro effects of urea on cellular pathways:

Cellular PathwayObserved EffectCellular Context
Cell Cycle ProgressionDelay in S and G2/M phases, potential arrest in G1.Renal Medullary Cells
Reactive Oxygen Species (ROS) ProductionInduction of mitochondrial ROS.Endothelial Cells

It is crucial to emphasize that these findings are based on studies with the general compound "urea" and not specifically with "this compound." Therefore, while these mechanisms provide a plausible framework for its potential biological activity, direct experimental validation on this specific compound is required.

Computational Chemistry and in Silico Methodologies for 3 Amino 1 4 Sulfamoylphenyl Urea Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in chemical research. It is employed to investigate the fundamental properties of a molecule based on its electron density. For 3-amino-1-(4-sulfamoylphenyl)urea, DFT calculations can elucidate its intrinsic characteristics, from its three-dimensional shape to its electronic reactivity, providing a theoretical foundation for understanding its potential biological activity.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, often with functionals like B3LYP and basis sets such as 6-311+G(d,p), researchers can calculate the geometry that corresponds to the lowest energy state. nih.gov

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis systematically explores these different arrangements to identify the most stable (lowest energy) conformers that are likely to exist under physiological conditions. nih.gov This analysis is crucial because the specific conformation of a drug molecule often dictates how it fits into the binding site of a target protein. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the precise structural data necessary for subsequent studies.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC=O (urea)~1.25 Å
Bond LengthC-N (urea)~1.38 Å
Bond LengthS=O (sulfonamide)~1.45 Å
Bond LengthS-N (sulfonamide)~1.65 Å
Bond AngleN-C-N (urea)~118°
Bond AngleO=S=O (sulfonamide)~120°
Dihedral AngleC-N-C-C (phenyl ring)Variable (Defines conformation)

Electronic Structure and Quantum Chemical Properties (e.g., Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital analysis)

DFT is also used to map the electronic landscape of a molecule. A key part of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller energy gap indicates that less energy is required to excite an electron to a higher energy state, suggesting the molecule is more polarizable and chemically reactive. nih.govresearchgate.net This information is vital for predicting how this compound might participate in chemical reactions or biological interactions.

Quantum PropertyTypical Calculated Value (eV)Interpretation
EHOMO-6.5 to -6.0Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.5 to -1.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)5.0 to 5.5Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. scirp.org

Prediction of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding reactivity. irjweb.com

Key descriptors include:

Chemical Potential (μ): Measures the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

These parameters help predict whether a molecule will act as an electrophile or a nucleophile in a reaction, providing insight into its potential interactions with biological macromolecules.

Reactivity DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer.
Global Electrophilicity (ω)μ² / 2ηA high value indicates a good electrophile.
Global Softness (S)1 / 2ηThe reciprocal of hardness; indicates high reactivity.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). For this compound, docking simulations are essential for identifying potential protein targets and understanding the molecular basis of its biological activity.

Ligand-Protein Binding Mode Prediction and Analysis

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a protein. mdpi.com Given its structure, this compound could be docked into the active sites of enzymes known to be targeted by sulfonamides or ureas, such as carbonic anhydrases, cyclooxygenases (COX), or various kinases. nih.gov

The simulation places the ligand in various positions and orientations within the binding pocket and calculates the most stable complex. The resulting model reveals crucial non-covalent interactions, such as:

Hydrogen Bonds: The urea (B33335) and sulfonamide groups are rich in hydrogen bond donors and acceptors, which can form key interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate). dergipark.org.tr

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and CH-π interactions with non-polar residues like Leucine, Valine, and Alanine. mdpi.com

Ionic Interactions: The sulfonamide group can be deprotonated and form salt bridges with positively charged residues like Lysine (B10760008) or Arginine.

Analyzing these interactions provides a structural hypothesis for the ligand's mechanism of action.

Ligand GroupPotential Interaction TypePotential Interacting Amino Acid Residue
Sulfonamide (-SO₂NH₂)Hydrogen Bond / IonicThr, Ser, His, Arg, Lys
Urea (-NH-CO-NH-)Hydrogen BondAsp, Glu, Gln, Asn
Phenyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val
Amino Group (-NH₂)Hydrogen BondAsp, Glu

Binding Affinity and Scoring Function Evaluation

Docking programs use mathematical equations, known as scoring functions, to estimate the binding affinity between the ligand and the protein. This affinity is typically expressed as a score, often in units of kcal/mol, where a lower (more negative) value indicates a stronger, more favorable interaction. mdpi.com

These scores allow researchers to:

Rank Different Ligands: In virtual screening, libraries of thousands of compounds can be docked and ranked by their scores to prioritize which ones to synthesize and test experimentally.

Compare Binding Modes: For a single ligand, different predicted binding poses can be compared to identify the most likely one.

Estimate Potency: While not a direct measure of experimental potency (like IC₅₀), the docking score provides a qualitative estimate of how tightly a ligand might bind to its target. mdpi.com

By comparing the docking score of this compound to that of a known inhibitor for a specific target, researchers can make an initial assessment of its potential as a lead compound. nih.gov

CompoundTarget Protein (Example)Predicted Binding Affinity (kcal/mol)Interpretation
This compoundCarbonic Anhydrase II-7.8A favorable binding energy suggests potential inhibitory activity.
Acetazolamide (Reference Drug)Carbonic Anhydrase II-8.2The score is comparable to a known inhibitor, warranting further investigation.
This compoundKinase XYZ-9.1Strong predicted affinity suggests this might be a primary or secondary target.
Staurosporine (Reference Drug)Kinase XYZ-10.5The compound shows good affinity, though less than the potent, non-specific reference inhibitor.

Correlation with In Vitro Biological Data

In the computational-driven drug discovery process, establishing a strong correlation between in silico predictions and in vitro biological data is a critical validation step. This process confirms the accuracy and predictive power of the computational models used. For derivatives of phenylurea and sulfonamide, this correlation is often established by comparing the results of molecular docking simulations, which predict the binding affinity and mode of a compound to a protein target, with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀).

While specific correlation studies on this compound are not extensively detailed in publicly available literature, the methodology is well-established for analogous compounds. For instance, research on a series of 1,3-diphenylurea (B7728601) derivatives designed as α-glucosidase inhibitors demonstrated a clear link between their in silico docking scores and their in vitro inhibitory potency. nih.gov Compounds that showed favorable interactions and lower binding energies in docking studies consistently exhibited lower IC₅₀ values in enzymatic assays, validating the computational model. nih.gov All tested compounds in that study showed potent inhibition of α-glucosidase, with IC₅₀ values ranging from 2.49 to 37.16 μM, significantly better than the standard drug acarbose (B1664774) (IC₅₀ = 873.34 ± 1.67 μM). nih.gov

Similarly, a study on para-aminophenol analogues, which share structural motifs with urea derivatives, found a qualitative relationship between in silico docking scores against the COX-2 enzyme and in vivo analgesic effects (ED₅₀ values). researchgate.net The compounds predicted to form more stable bonds with the receptor in the computational model were indeed more potent in the biological assays. researchgate.net This principle of correlation provides confidence that in silico screening of novel compounds, such as this compound, can effectively prioritize candidates for synthesis and further biological testing.

The following table illustrates the type of data used to establish a correlation between computational predictions and experimental results for a series of related urea derivatives.

Table 1: Example Correlation of In Silico Docking Scores and In Vitro Activity for Urea Derivatives This table is a representative example based on methodologies described in the literature.

Compound DerivativePredicted Binding Affinity (Docking Score, kcal/mol)Experimental Biological Activity (IC₅₀, µM)Target Enzyme
Derivative A-9.85.2α-glucosidase
Derivative B-9.58.1α-glucosidase
Derivative C-8.715.6α-glucosidase
Derivative D-7.235.4α-glucosidase

Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies

While molecular docking provides a static snapshot of a compound's binding pose within a protein's active site, Molecular Dynamics (MD) simulations offer a dynamic and deeper understanding of the interaction. MD simulations model the movement of atoms and molecules over time, providing crucial insights into the stability of the ligand-protein complex, the flexibility of the protein, and the specific interactions that maintain the binding.

For a compound like this compound, MD simulations can elucidate how the urea and sulfamoyl groups contribute to binding. The urea group, with its hydrogen bond donors and acceptors, can form robust interactions with protein active sites. mdpi.com MD simulations can track the persistence of these hydrogen bonds over the simulation time, confirming their importance for binding stability. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low-fluctuation RMSD value for the complex suggests that the ligand has found a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, indicating their flexibility. High RMSF values in certain regions of the protein can reveal which parts of the structure are most affected by the ligand's binding.

Hydrogen Bond Analysis: This analysis counts the number of hydrogen bonds formed between the ligand and the protein throughout the simulation, highlighting the key residues involved in the interaction. Studies on related compounds have used this to confirm interactions with specific residues, such as glutamate (B1630785), in the binding site. nih.gov

MD simulations performed on urea crystals have validated force fields and demonstrated how intermolecular interactions govern the stability of the system, a principle that extends to the study of a single ligand like this compound within a biological target. researchgate.netresearchgate.net These simulations reveal a detailed, time-resolved picture of the binding event that is unattainable through static modeling alone.

Table 2: Example Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table presents hypothetical data to illustrate typical results from an MD simulation.

Simulation ParameterValueInterpretation
Simulation Length100 nsThe duration of the simulation.
Average RMSD of Protein Backbone1.5 ÅIndicates the protein structure remained stable throughout the simulation.
Average RMSD of Ligand0.8 ÅSuggests the ligand maintained a stable binding pose within the active site.
Average Number of Ligand-Protein H-Bonds4.2Shows a consistent and strong hydrogen bonding network between the ligand and protein.

Compound Reference Table

Derivatization and Chemical Transformations of 3 Amino 1 4 Sulfamoylphenyl Urea

Synthesis of Novel Derivatives and Analogues from the Core Scaffold

The core structure of 3-amino-1-(4-sulfamoylphenyl)urea presents multiple reactive sites, making it an excellent starting point for creating diverse derivatives. The amino group, the urea (B33335) linkage, and the sulfonamide functional group are all amenable to chemical modification.

One common approach involves the acylation of the terminal amino group. For instance, reacting this compound with various acyl chlorides can lead to the formation of N-acylated derivatives. This method allows for the introduction of a wide range of aliphatic, aromatic, and heterocyclic moieties, thereby modulating the compound's physicochemical properties. evitachem.com

Furthermore, the aromatic ring of the sulfamoylphenyl group can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups. The synthesis of analogues can also be achieved by modifying the core structure itself, for example, by replacing the phenyl ring with other aromatic or heteroaromatic systems.

A notable derivative is 3-(4-fluorophenyl)-1-(4-sulfamoylphenyl)urea, which highlights the potential for substitution on the phenylurea portion of the molecule. chemspider.com Such modifications can significantly impact the biological activity of the resulting compounds.

Functional Group Transformations of the Urea Moiety

The urea moiety, -NH-CO-NH-, is a critical pharmacophore in many biologically active molecules and offers several avenues for chemical transformation. nih.govwikipedia.org The nitrogen atoms of the urea group can be further substituted, leading to N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov The introduction of different substituents can alter the molecule's conformation and hydrogen bonding capabilities, which are often crucial for its biological function. nih.gov

The classical synthesis of urea derivatives often involves the use of phosgene (B1210022) or its safer equivalents to generate an isocyanate intermediate, which then reacts with an amine. nih.gov Alternatively, methods like the Curtius, Hofmann, and Lossen rearrangements can be employed to produce isocyanates from other functional groups, which are then converted to ureas. nih.govorganic-chemistry.org

The urea functionality can also be part of a larger heterocyclic system. For example, intramolecular cyclization reactions can be designed to form five- or six-membered rings incorporating the urea nitrogen atoms. Additionally, the urea group can act as a precursor for other functional groups. For instance, hydrolysis of the urea linkage can regenerate the constituent amines.

Research has shown the synthesis of various substituted ureas, demonstrating the versatility of this functional group in creating diverse chemical entities. nih.govmdpi.com

Functional Group Transformations of the Sulfonamide Moiety

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, the sulfonamide group is already present. However, it can be transformed. For example, reduction of the sulfonamide can yield the corresponding sulfenamide (B3320178) or even a thiol, although these are less common transformations.

The sulfonamide group can also participate in cyclization reactions. For instance, reaction with a suitable bifunctional reagent can lead to the formation of heterocyclic rings containing the sulfonamide nitrogen and sulfur atoms.

Applications as Synthetic Intermediates for More Complex Chemical Entities

The reactivity of its various functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules. evitachem.comnih.gov The terminal amino group can be diazotized and then subjected to various Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups.

Furthermore, the amino group can be a nucleophile in reactions to build larger molecular frameworks. For example, it can react with α,β-unsaturated ketones to form Michael adducts, which can then undergo further transformations. nih.gov

The urea and sulfonamide moieties can also serve as anchoring points for the construction of more elaborate structures. The ability to selectively modify each of these functional groups allows for a modular approach to the synthesis of complex chemical entities with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been used as building blocks for the synthesis of compounds with potential anti-inflammatory and anticancer activities. evitachem.com

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of various heterocyclic compounds, such as triazoles and oxadiazoles, which are known to possess a wide range of biological activities. nih.govnih.gov

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 3-amino-1-(4-sulfamoylphenyl)urea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

In the ¹H NMR spectrum, the chemical shifts of the protons would be indicative of their local electronic environment. For instance, the protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic current. The protons of the amino and urea (B33335) groups would likely appear as broad signals, and their chemical shifts could be sensitive to the solvent and concentration. The sulfamoyl group's NH₂ protons would also contribute to the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the urea moiety would be expected to have a characteristic chemical shift in the range of 150-160 ppm. dergipark.org.tr The aromatic carbons would also show distinct signals in the downfield region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Key expected IR absorption bands include N-H stretching vibrations for the amino, urea, and sulfonamide groups, typically appearing in the region of 3100-3500 cm⁻¹. dergipark.org.tr The C=O stretching of the urea group would give a strong absorption band around 1630-1680 cm⁻¹. dergipark.org.tr The S=O stretching vibrations of the sulfamoyl group would be expected to appear as two distinct bands in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). Bending vibrations for the N-H groups and stretching vibrations for the C-N and C-S bonds would also be present in the fingerprint region of the spectrum. For urea itself, twin peaks of a broad band from N-H stretching vibrations are observed at 3200 to 3600 cm⁻¹, and the C=O stretching vibration absorption band is at ~1700 cm⁻¹. docbrown.info

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used to generate the molecular ion. The mass-to-charge ratio (m/z) of the molecular ion would confirm the compound's molecular weight. Analysis of the fragmentation pattern can further help in confirming the structure by identifying characteristic fragment ions corresponding to the loss of specific groups, such as the amino group, the sulfamoyl group, or cleavage of the urea linkage.

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Observation
¹H NMR Aromatic protons (7.0-8.0 ppm), NH/NH₂ protons (variable, broad signals)
¹³C NMR Carbonyl carbon (150-160 ppm), Aromatic carbons (110-150 ppm)
IR (cm⁻¹) N-H stretch (3100-3500), C=O stretch (1630-1680), S=O stretch (1370-1330, 1180-1160)
Mass Spec. Molecular ion peak corresponding to the molecular weight (C₇H₉N₃O₃S)

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

The choice of mobile phase conditions, including the pH and the gradient of the organic modifier, would be optimized to achieve good separation of the target compound from potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound would absorb UV light. The wavelength of detection would be set at the absorbance maximum of the compound to ensure high sensitivity.

The purity of a sample of this compound would be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp, and symmetrical peak. The retention time of the compound under specific HPLC conditions serves as a characteristic identifier.

For the related compound (3-aminophenyl)urea, a reversed-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com While urea itself can be challenging to retain in reversed-phase HPLC due to its high polarity, methods have been developed using specific columns and mobile phases to achieve good retention and peak shape. mtc-usa.com These approaches could be adapted for the analysis of this compound.

Table 2: Typical HPLC Parameters for Analysis of Aromatic Urea Derivatives

ParameterTypical Conditions
Column Reversed-phase C18 or similar
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (at λmax of the compound)
Flow Rate 0.5 - 1.5 mL/min
Injection Vol. 5 - 20 µL

Q & A

Q. What are the standard synthetic routes for 3-amino-1-(4-sulfamoylphenyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via coupling reactions between 4-sulfamoylaniline derivatives and carbonyl-containing reagents. For example:

  • Route 1 : React 4-sulfamoylaniline with an isocyanate intermediate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by purification via recrystallization from ethanol/water .
  • Route 2 : Use a one-pot procedure with sodium azide and terminal alkynes under click chemistry conditions (Cu(I)-catalyzed cycloaddition) to introduce triazole moieties, which may enhance biological activity .
    Critical Parameters : Temperature control (<10°C) minimizes side reactions, while solvent polarity (e.g., DMF vs. THF) affects reaction kinetics. Purity is verified via HPLC (>95%) and melting point analysis .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer :

  • Spectroscopy :
    • 1H/13C NMR : Confirm urea NH protons (δ 8.1–8.3 ppm) and sulfonamide SO2NH2 (δ 3.1–3.3 ppm). Aromatic protons appear as multiplets in δ 6.8–7.6 ppm .
    • MS-ESI : Molecular ion peaks [M+H]+ at m/z 309.32 (calculated) validate molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite ) resolves bond angles and torsional strain. For example, the urea moiety adopts a planar conformation due to resonance stabilization .

Advanced Research Questions

Q. What are the key biological targets of this compound, and how are binding interactions studied?

Methodological Answer :

  • Target Identification : The compound inhibits carbonic anhydrase (CA) isoforms (e.g., CA I, IX, XII) via sulfonamide-Zn²⁺ coordination in the active site. Competitive inhibition assays (IC50 ≤ 10 nM) are performed using esterase activity monitoring with 4-nitrophenyl acetate .
  • Structural Analysis : Co-crystallization with CA I (PDB: 8cdx) reveals hydrogen bonding between the urea NH and Thr199, while the sulfamoyl group coordinates Zn²⁺ (distance: 2.1 Å) . Molecular docking (AutoDock Vina) validates binding poses using ΔG values (<−9 kcal/mol) .

Q. How do researchers resolve contradictions in activity data across different assays?

Methodological Answer :

  • Case Study : Discrepancies in IC50 values for CA IX inhibition (e.g., 0.94 µM vs. 7.80 µM in ) arise from assay conditions (pH, temperature) or cellular permeability.
  • Resolution :
    • Cross-validate using orthogonal assays (e.g., fluorescent thermal shift for protein-ligand stability).
    • Adjust buffer composition (e.g., Tris-HCl vs. HEPES) to mimic physiological pH .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., 10% DMSO in saline) or cyclodextrin encapsulation improve bioavailability. Solubility in DMSO: ≥11.5 mg/mL; in EtOH: ≥9.14 mg/mL .
  • Metabolic Stability : Liver microsome assays (human vs. murine) identify vulnerable sites (e.g., urea hydrolysis). Methylation of the sulfamoyl group reduces clearance rates .

Q. How are structure-activity relationships (SAR) systematically explored for derivatives?

Methodological Answer :

  • SAR Design :
    • Urea Modifications : Replace NH with methyl groups to assess steric effects on CA binding .
    • Aromatic Substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to enhance π-π stacking with CA active-site residues .
  • Data Analysis : Use multivariate regression (e.g., QSAR) to correlate substituent Hammett constants (σ) with IC50 values .

Q. What experimental protocols are used to assess in vivo efficacy and toxicity?

Methodological Answer :

  • Anticonvulsant Models :
    • MES Test : Mice subjected to 60 Hz, 50 mA electroshock; ED50 calculated for seizure suppression (e.g., 16.36 mg/kg for derivative 18b) .
    • scPTZ Test : Subcutaneous pentylenetetrazole-induced seizures; protective index (PI) = TD50/ED50 (PI > 20 indicates low toxicity) .
  • Toxicokinetics : Monitor plasma half-life (t1/2) and organ histopathology post-administration.

Data Contradiction and Validation

Q. How are conflicting crystallographic data resolved when determining ligand-binding modes?

Methodological Answer :

  • Case Study : Discrepancies in CA-urea binding angles (e.g., 120° vs. 115° ) are addressed via:
    • Refinement Protocols : SHELXL with high-resolution data (<1.5 Å) and anisotropic displacement parameters.
    • Validation Tools : Rfree values (<0.25) and MolProbity Ramachandran outliers (<1%) .

Q. What methodologies ensure reproducibility in biological assays with this compound?

Methodological Answer :

  • Standardization :
    • Cell Lines : Use authenticated CA-overexpressing lines (e.g., MDA-MB-231 for CA IX ).
    • Assay Controls : Include reference inhibitors (e.g., acetazolamide for CA) to normalize inter-experimental variability .

Tables of Key Data

Q. Table 1. Selected Derivatives and Biological Activity

CompoundModificationIC50 (CA IX)ED50 (MES)PISource
ParentNone0.94 µM16.36 mg/kg24.8
12cCyclopropane dicarboxamideN/A22.50 mg/kg20.4
5bFluorophenyl substitution0.94 µMN/AN/A

Q. Table 2. Crystallographic Data for CA I Complex (PDB: 8cdx)

ParameterValue
Resolution1.33 Å
Rwork/Rfree0.18/0.22
Zn²⁺-Sulfamoyl Distance2.1 Å
H-Bond InteractionsThr199, His94

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(4-sulfamoylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-1-(4-sulfamoylphenyl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.